molecular formula C15H12O2 B8657562 Phenylbenzylglyoxal CAS No. 23464-17-7

Phenylbenzylglyoxal

Cat. No.: B8657562
CAS No.: 23464-17-7
M. Wt: 224.25 g/mol
InChI Key: NUDGQVHENFOCFX-UHFFFAOYSA-N
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Description

Historical Context of Alpha-Keto Aldehyde and Glyoxal (B1671930) Congener Studies

The investigation of α-ketoaldehydes has a rich history, driven by their versatile reactivity and presence in biological systems. Early studies focused on the fundamental reactions of these bifunctional compounds, including their oxidation, reduction, and condensation reactions. Glyoxal (CHOCHO), the simplest α-ketoaldehyde, and its derivatives have been instrumental in the development of synthetic methodologies for a wide array of heterocyclic compounds.

A particularly well-documented glyoxal congener is benzil (B1666583) (1,2-diphenylethane-1,2-dione). The synthesis of benzil from the oxidation of benzoin (B196080) is a classic organic chemistry experiment. gifarlcm.comgoldsupplier.com The reactivity of benzil, most notably the benzilic acid rearrangement, has been a subject of mechanistic studies for decades and has found applications in the synthesis of pharmaceuticals. wikipedia.org The extensive body of research on benzil provides a valuable comparative framework for understanding the potential, and the apparent lack of exploration, of Phenylbenzylglyoxal.

Significance of this compound in Advanced Organic Synthesis and Mechanistic Chemistry

Due to the limited research, the significance of this compound in advanced organic synthesis and mechanistic chemistry remains largely speculative. In principle, its structure, featuring two distinct phenyl groups and a reactive 1,2-dicarbonyl moiety, could offer unique opportunities for selective transformations. The unsymmetrical nature of this compound, in contrast to the symmetrical benzil, could potentially lead to regioselective reactions, which are of high value in the construction of complex molecular architectures.

Hypothetically, this compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, imidazoles, and hydantoins, with substitution patterns that are not readily accessible from symmetrical glyoxals. Furthermore, detailed mechanistic studies of its reactions could provide insights into the electronic and steric effects of the benzyl (B1604629) versus the phenyl group on the reactivity of the adjacent carbonyls.

Current Research Landscape and Emerging Challenges for this compound Studies

A comprehensive search of current chemical literature and databases indicates that this compound is not a current focus of significant research activity. Its PubChem entry provides basic chemical information, including its molecular formula (C15H12O2) and IUPAC name (1,3-diphenylpropane-1,2-dione), but lists no recent publications or patents specifically investigating its properties or applications.

The primary challenge hindering the study of this compound likely lies in its synthesis. While synthetic routes to unsymmetrical α-dicarbonyl compounds are known, they can often be complex and result in low yields or mixtures of products. The development of a robust and efficient synthesis of this compound would be a critical first step to enable further investigation into its chemical and physical properties.

Another challenge is the potential for ambiguity in its nomenclature. While "this compound" is a descriptive name, it is not the systematic IUPAC name. This can lead to difficulties in locating information in chemical databases. The more systematic name, 1,3-diphenylpropane-1,2-dione, also yields very few specific research hits.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23464-17-7

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1,3-diphenylpropane-1,2-dione

InChI

InChI=1S/C15H12O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

NUDGQVHENFOCFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Intricate Reaction Mechanisms of Phenylbenzylglyoxal

Fundamental Reaction Pathways

Keto-enol tautomerism is a fundamental equilibrium involving the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group directly attached to a carbon-carbon double bond). For carbonyl compounds, this dynamic equilibrium is typically catalyzed by both acids and bases. masterorganicchemistry.comyoutube.comopenstax.org While most simple monocarbonyl compounds predominantly exist in their keto form, the enol form can be stabilized by factors such as conjugation or intramolecular hydrogen bonding. openstax.org

Early investigations, including those by Dufraisse and Moureu, reported the isolation of pure ketonic and enolic forms of phenylbenzylglyoxal. scribd.com These studies indicated that the ketonic forms could be obtained by distillation from an alkaline catalyst (e.g., sodium carbonate), while the enols were isolated by crystallization, also in the presence of an alkali or organic base. scribd.com The isolated isomers were noted for their remarkable stability, showing no tendency to readily revert to the equilibrium mixture under certain conditions. scribd.com

The conformational dynamics of this compound are influenced by the interplay between its two carbonyl groups and the surrounding phenyl and benzyl (B1604629) moieties. The presence of these bulky groups can affect the relative stability of different conformers and the extent of enolization. For instance, studies on related α-diketones like mesitylbenzylglyoxal have shown that steric hindrance from ortho substituents can repress enolization, while still allowing reactions involving both carbonyl groups. lookchem.com

This compound, as an α-diketone, can undergo both oxidation and reduction reactions.

Oxidation: α-Diketones can be susceptible to oxidative cleavage. For example, the oxidation of mesitylbenzylglyoxal with hydrogen peroxide under alkaline conditions yields a mixture of phenylacetic and trimethylbenzoic acids. lookchem.com This suggests that similar oxidative cleavage pathways might be possible for this compound, leading to carboxylic acid products. Iodine-silver nitrate (B79036) has been identified as an effective oxidant for converting aromatic ketones to α-arylalkanoic acids, offering advantages over thallium(III) in terms of specificity and reduced toxicity. researchgate.net

Reduction: The carbonyl groups in this compound are amenable to reduction. While some α-diketones may not be reduced catalytically, treatment with specific reducing agents can lead to the formation of mono-ketones or diols. lookchem.com For instance, the reduction of mesitylbenzylglyoxal with tin and acids produces a mono ketone, presumably through a benzoin-like pathway. lookchem.com The stereochemical aspects of producing diastereomers by catalytic hydrogenation of this compound have also been briefly discussed in the literature. researchgate.net

Carbonyl compounds, including α-diketones like this compound, are highly reactive towards nucleophilic addition due to the electrophilic nature of their carbonyl carbons. pharmaguideline.comlibretexts.org The carbon-oxygen double bond is polar, with the carbonyl carbon bearing a partial positive charge, making it a target for nucleophiles. libretexts.org

The general mechanism for nucleophilic addition to carbonyls involves the nucleophile forming a bond with the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

This compound, possessing two carbonyl groups, can undergo sequential or simultaneous nucleophilic additions. Common nucleophiles include:

Alcohols: Formation of hemiacetals and then acetals.

Amines: Reaction with primary amines can lead to imine formation, while reactions with diamines can result in cyclic products like quinoxalines. For example, this compound (referred to as phenyl-benzyl-glyoxal (I)) reacts with dimethylformamidedimethylacetal to form a condensate, which further reacts with amines to yield pyrrolinones. researchgate.netresearchgate.net The reaction of α-carbonyl aldehydes, such as glyoxal (B1671930), with other carbonyl compounds can also lead to aldol (B89426) condensation, forming longer carbon chains. acs.org

Hydrazine (B178648) derivatives: Condensation with hydrazine derivatives can lead to the formation of pyrazoles. researchgate.net

Cyanide: Formation of cyanohydrins.

Condensation reactions, which often involve nucleophilic addition followed by elimination of a small molecule (like water), are also significant for this compound. For instance, α-carbonyl aldehydes are known to undergo aldol condensation, especially due to the high activity of α-hydrogens. acs.org This can lead to the formation of compounds with longer carbon chains and, subsequently, polymers rich in furan (B31954) rings through intermolecular acetal (B89532) cyclization and dehydration. acs.org

Characterization and Role of Reactive Intermediates

Understanding the transient species formed during the reactions of this compound is crucial for elucidating its intricate reaction mechanisms.

Alpha-keto carbocations are highly reactive intermediates that can play a significant role in the chemistry of α-diketones. These carbocations can form under acidic conditions, often through protonation of a carbonyl oxygen followed by loss of a leaving group or rearrangement. The stability of such carbocations is influenced by neighboring groups, with phenyl and benzyl groups potentially offering resonance stabilization. In the context of rearrangements, the migration tendency of groups around a carbocation intermediate is determined by their relative stability. kngac.ac.in While direct evidence for alpha-keto carbocation intermediates specifically for this compound is not extensively detailed in the provided search results, their formation is plausible in acid-catalyzed rearrangements or fragmentations involving α-keto systems. For instance, studies on copper/α-ketocarboxylate chemistry have investigated intermediate species, highlighting the relevance of such reactive entities. scispace.com

Spectroscopic techniques are indispensable tools for the identification and characterization of transient species and reactive intermediates in chemical reactions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is highly effective for characterizing organic compounds. Carbonyl carbons in aldehydes and ketones exhibit characteristic ¹³C NMR resonances in the 190-215 ppm range, with aromatic and α,β-unsaturated carbonyl carbons appearing in the 190-200 ppm region. libretexts.org Dynamic NMR can be used to study rapid interconversions, such as keto-enol tautomerism, by analyzing line shape changes with temperature. researchgate.net For example, NMR spectroscopy has been used to identify transient α-boryl carbanion intermediates in ketone synthesis from benzyldiboronates. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. Carbonyl groups are strong IR absorbers, with a distinctive C=O stretching vibration peak. fiveable.mespectroscopyonline.com Saturated ketones typically show this stretch around 1715 cm⁻¹, while aromatic or conjugated ketones show it at lower wavenumbers (1685-1700 cm⁻¹) due to conjugation. libretexts.orgspectroscopyonline.com This technique could be used to monitor the presence of keto forms or the appearance of hydroxyl groups in enol forms.

Mass Spectrometry (MS): Mass spectrometry provides information about molecular weight and fragmentation patterns, which can be indicative of specific structural features and transient species. Aldehydes and ketones often undergo α-cleavage, leading to characteristic fragment ions. libretexts.orgfiveable.me McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds with a γ-hydrogen. libretexts.orgfiveable.me

UV-Vis Spectroscopy: While not explicitly detailed for this compound intermediates in the provided results, UV-Vis spectroscopy can be used to detect species with conjugated π-systems, which often exhibit distinct absorption maxima. Transient species, such as highly fluorescent pyrrolone derivatives formed from the reaction of this compound with amines, can be monitored using fluorescence spectroscopy, a related technique. researchgate.net

Resonance Raman Spectroscopy: This technique can be particularly useful for identifying short-lived intermediate species, especially in reactions involving metal complexes or highly colored species. scispace.com

The application of these spectroscopic methods allows researchers to gain insights into the dynamic nature of this compound reactions, providing evidence for the formation and transformation of various reactive intermediates.

Advanced Mechanistic Investigations and Kinetic Analyses

The study of this compound's advanced reaction mechanisms involves understanding its intrinsic molecular properties, such as tautomerism, and how it participates in various synthetic transformations. Quantitative kinetic analyses aim to elucidate the rates and pathways of these reactions, providing insights into their underlying energetic profiles.

Elucidation of Complex Reaction Mechanisms using this compound

This compound is known to exist in tautomeric forms, specifically ketonic and enolic isomers. Early investigations successfully isolated these pure ketonic and enolic forms, noting their remarkable stability and lack of tendency to form an equilibrium mixture under certain conditions. The ketonic forms were obtained through distillation from an alkaline catalyst, such as sodium carbonate, while the enols were isolated via crystallization, also in the presence of an alkali or organic base. fishersci.pt This tautomeric equilibrium is a fundamental aspect of its reactivity, as different tautomers can exhibit distinct chemical properties and participate in different reaction pathways. fishersci.ptsigmaaldrich.comepa.gov

One notable complex reaction involving this compound is its condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction proceeds to form a condensate, which can then be converted into an ether under alkaline conditions with methanol. Subsequently, this ether reacts with amines to yield pyrrolinones. wikipedia.org This multi-step transformation highlights the versatility of this compound as a building block in organic synthesis, particularly for heterocyclic compounds. The dicarbonyl functionality of glyoxals, including this compound, makes them susceptible to various nucleophilic additions and cyclization reactions, often leading to complex molecular architectures. Furthermore, this compound has been observed to be dimorphous, with an unstable form melting at 67°C and a stable form melting at 90°C, and it rapidly oxidizes in air. epa.gov

Quantitative Kinetic Studies of this compound Reactivity

Detailed quantitative kinetic studies specifically on the reactivity of this compound are limited in the available literature. While general principles of chemical kinetics, such as reaction order, rate constants, and activation energies, are well-established for organic reactions, direct experimental data for this compound's specific transformations are not extensively reported in the provided search results. nih.govuni.lunih.gov

In broader organic chemistry, kinetic studies involve determining the rate at which reactants are converted into products, identifying rate-determining steps, and calculating activation parameters such as enthalpy, entropy, and Gibbs free energy of activation. fishersci.se Such studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. For compounds like this compound, which can undergo various transformations (e.g., condensation, oxidation, tautomerization), quantitative kinetic data would typically involve measuring reaction rates under varying concentrations, temperatures, and solvent conditions to deduce rate laws and propose comprehensive mechanistic models. The absence of specific quantitative data for this compound in the current context means that detailed research findings in the form of interactive data tables cannot be generated for this section.

Influence of Solvation, Ligands, and Catalytic Environment on Reaction Pathways

The reactivity and reaction pathways of this compound, like many organic compounds, are significantly influenced by its surrounding environment, including solvation, the presence of ligands, and catalytic conditions.

Influence of Solvation: Solvents play a critical role in chemical reactions by affecting the stability of reactants, intermediates, and transition states. fishersci.ptnih.govthegoodscentscompany.comepa.gov This influence can be explained by differential solvation, where the solvent molecules orient themselves to stabilize specific species. fishersci.pt For instance, polar solvents can stabilize ionic or highly polar transition states, thereby accelerating reactions. fishersci.ptfishersci.pt The dielectric constant of a solvent is a key factor, with higher dielectric constants leading to greater stabilization of polar species. fishersci.se In the context of this compound, the solvent environment would likely influence the tautomeric equilibrium, potentially favoring one tautomer over another based on its polarity and ability to form hydrogen bonds or other non-covalent interactions. epa.govfishersci.se Solvation can also affect the molecular conformation of the solute, which in turn dictates reaction viability and selectivity. epa.gov

Influence of Ligands: While direct studies on specific ligands influencing this compound's reactions are not detailed, in broader coordination and organic chemistry, ligands are known to modulate the reactivity, stability, and kinetics of reactions. wikipedia.orgnih.govnih.gov Ligands can exert steric effects, hindering or facilitating the approach of other molecules, and electronic effects, by donating or withdrawing electron density from a metal center or reactive site. wikipedia.orgnih.gov In transition metal-catalyzed reactions, ligand field strength, which affects the electronic environment of the metal center, influences activation energy, reaction pathways, and rates. wikipedia.org For a diketone like this compound, if it were to participate in metal-catalyzed reactions, the nature of ancillary ligands on the metal center would significantly impact its binding, activation, and subsequent transformation. nih.gov

Influence of Catalytic Environment: Catalysts provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates without being consumed. Both homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalytic environments can profoundly alter reaction outcomes. sigmaaldrich.com In heterogeneous catalysis, surface properties and active sites are crucial, and the catalyst surface can stabilize intermediates or trigger specific reaction pathways that differ from bulk solution reactions. sigmaaldrich.com For this compound, a catalytic environment (e.g., acid, base, or metal-based catalysts) could steer its reactions towards specific products, influence regioselectivity, or accelerate transformations that would otherwise be slow. The presence of catalysts can also lead to the self-organization of reaction pathways in complex chemical networks.

Advanced Spectroscopic and Analytical Characterization of Phenylbenzylglyoxal Systems

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of Phenylbenzylglyoxal in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the molecular connectivity. science.gov

For this compound, ¹H NMR spectroscopy shows signals corresponding to the aromatic protons. tandfonline.com The ¹³C NMR spectrum is characterized by distinct signals for the carbonyl carbons and the aromatic carbons. tandfonline.com

2D NMR techniques provide definitive structural evidence:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (²J, ³J). For this compound, COSY spectra would show correlations between adjacent protons on the phenyl rings, confirming the substitution pattern. github.io

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. cornell.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the phenyl rings. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different structural fragments. princeton.edu In this compound, HMBC would show correlations from the aromatic protons to the carbonyl carbon, definitively linking the phenyl groups to the central glyoxal (B1671930) core.

The data obtained from these experiments collectively allow for the complete and accurate assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (Benzil) Data recorded in CDCl₃. Source: tandfonline.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - 194.30
Aromatic CH 7.54 (t), 7.69 (t), 7.98 (d) 128.90, 129.70, 133.00

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound reaction systems, providing highly accurate mass measurements that facilitate the identification of products and transient intermediates. umb.edu Techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analyzers allow for the determination of elemental compositions of unknown compounds with high confidence. beilstein-journals.orgnih.gov

In synthetic chemistry, HRMS is used to confirm the identity of products derived from this compound. For example, in the synthesis of novel chromophores, HRMS (ESI) is used to verify the calculated mass of the final products, confirming successful C-C coupling reactions. mdpi.com Similarly, in the synthesis of benzoin-like products under continuous-flow conditions, HRMS–ESI/Q-TOF is employed to confirm the structure of the resulting esters. beilstein-journals.org

Furthermore, HRMS plays a critical role in mechanistic studies by enabling the detection and characterization of short-lived reaction intermediates. In the mechanosynthesis of Phenytoin from this compound and urea (B33335), key intermediates were successfully isolated and characterized, providing crucial insights into the reaction pathway. nih.govresearchgate.netchemrxiv.org The ability to obtain precise mass data for these transient species is fundamental to building a complete mechanistic picture.

Table 2: Application of HRMS in the Analysis of this compound Reaction Systems

Analytical Technique Application Findings Reference
HRMS (ESI) Characterization of quinoxaline-based chromophores Confirmed the calculated mass of the synthesized products. mdpi.com
HRMS–ESI/Q-TOF Analysis of products from a benzoin-like reaction Confirmed the formation of the expected ester products. beilstein-journals.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for In Situ Reaction Monitoring and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, allowing for detailed structural analysis and real-time monitoring of chemical reactions. mt.com These techniques are particularly sensitive to changes in functional groups, making them ideal for tracking reaction progress.

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. tandfonline.com The position of this band is sensitive to the molecular environment and conformation. During reactions, such as the phototransformation of this compound in polymer films, changes in the carbonyl absorption region can be monitored to follow the conversion of the reactant. nih.gov In-situ FT-IR spectroscopy, often using attenuated total reflectance (ATR) probes, allows for the continuous monitoring of reactant consumption and product formation directly in the reaction vessel without sample extraction. abb.commdpi.com

Raman spectroscopy is a complementary technique that is exceptionally well-suited for in situ monitoring of solvent-free mechanochemical reactions. beilstein-journals.org Several studies have utilized real-time Raman monitoring to investigate the synthesis of compounds from this compound. mcgill.ca For instance, the mechanosynthesis of Phenytoin from this compound and urea was monitored using in situ Raman spectroscopy, which allowed for the direct observation of the disappearance of this compound's characteristic peaks and the emergence of signals from intermediates and the final product. nih.govresearchgate.net This approach provides valuable kinetic data and mechanistic insights that are difficult to obtain through other methods. beilstein-journals.org

Table 3: Characteristic Vibrational Frequencies for this compound (Benzil)

Spectroscopy Wavenumber (cm⁻¹) Assignment Reference
FT-IR 1650 C=O stretch tandfonline.com
FT-IR 1580, 1450 C=C aromatic stretch tandfonline.com
Raman ~1660 C=O stretch nih.govbeilstein-journals.org

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing and Kinetic Measurements

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule and is used to investigate the electronic structure of this compound and to measure the kinetics of its reactions. numberanalytics.com The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to n→π* and π→π* electronic transitions of the carbonyl and aromatic chromophores. nih.govpublish.csiro.au

The position and intensity of these bands are influenced by the solvent and the molecule's conformation. researchgate.net The long-wavelength n→π* transition is particularly useful for monitoring reactions, as its disappearance can be directly correlated with the consumption of this compound. nih.gov

UV-Vis spectroscopy is a primary tool for kinetic studies. ntnu.no By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.com For example, the kinetics of enzymatic reactions or photochemical transformations involving this compound can be precisely measured. researchgate.netlcms.cz Time-resolved absorption spectroscopy, on nanosecond or femtosecond timescales, provides further insights into the dynamics of excited electronic states and the formation of reactive intermediates like radical anions. researchgate.netoptica.org

Table 4: Electronic Absorption Data for this compound (Benzil)

Solvent λmax (nm) Transition Type Reference
Methanol 224 π→π* tandfonline.com
Various Solvents ~370-390 n→π* nih.gov

Hyphenated Analytical Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound, its derivatives, and reaction byproducts. saiflucknow.org These methods combine the high resolving power of chromatography with the specific identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. kashanu.ac.ir While this compound itself can be analyzed, GC-MS is often used to identify its reaction products or derivatives. For instance, the analysis of benzilic acid, an oxidation product of this compound, can be performed by GC-MS after derivatization to a more volatile silyl (B83357) ester. kemdikbud.go.id This approach allows for both separation from other components and definitive identification based on the mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for analyzing a wide range of compounds, including those that are not suitable for GC. saiflucknow.orgeuropeanreview.org High-Performance Liquid Chromatography (HPLC) can separate this compound from its precursors (e.g., benzoin), products, and impurities in a reaction mixture. The eluent is then introduced into a mass spectrometer (often a high-resolution instrument), which provides molecular weight and structural information for each separated component. mdpi.com This is particularly powerful for analyzing complex reaction outcomes and for purity assessment. manufacturingchemist.com

Table 5: Hyphenated Techniques for the Analysis of this compound Systems

Technique Separation Method Detection Method Application Reference
GC-MS Gas Chromatography Mass Spectrometry Analysis of reaction products and volatile derivatives (e.g., silylated benzilic acid). kashanu.ac.irkemdikbud.go.id
LC-MS Liquid Chromatography Mass Spectrometry Separation and identification of components in complex reaction mixtures; purity analysis. saiflucknow.orgmdpi.com

Theoretical and Computational Chemistry Studies on Phenylbenzylglyoxal

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the electronic behavior of Phenylbenzylglyoxal. These studies can predict molecular geometry, stability, and spectroscopic properties with high accuracy.

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed picture of the electronic states of this compound. Studies have focused on the potential energy curves of Benzil (B1666583) in its singlet excited states as a function of the O=C—C=O torsion angle. researchgate.net These calculations predict that upon photoexcitation, the molecule's geometry changes from its skewed ground-state conformation to a more stable trans-planar (TP) conformation in the excited state. researchgate.netresearchgate.net This conformational relaxation is a key aspect of its photochemistry. researchgate.net Theoretical calculations have successfully supported the assignment of different emission bands of Benzil by calculating the energy gaps between its excited states (S1 and S2) and the ground state (S0). researchgate.net For instance, ab initio calculations helped to confirm that the dual emission observed experimentally corresponds to fluorescence from different excited state conformers. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying larger molecules and reaction pathways. DFT calculations, particularly using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, have been employed to investigate the structural and electronic properties of this compound. researchgate.net These studies optimize the molecular structure to its minimum energy and determine key parameters like bond lengths and angles. researchgate.net

DFT is also crucial for predicting and validating reaction mechanisms. For example, it has been used to model the synthesis of benzoin (B196080) derivatives from Benzil, providing insights into the reaction energetics. researchgate.net Furthermore, analyses derived from DFT calculations, such as Natural Bond Orbital (NBO) analysis, help to understand intramolecular electronic interactions and their stabilization energies. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides information about charge transfer within the molecule, with the energy gap indicating its chemical reactivity and soft nature. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps generated via DFT identify the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Computational MethodBasis SetProperties CalculatedKey Findings
DFT (B3LYP)6-311++G(d,p)Optimized Geometry, Vibrational Frequencies, NBO, HOMO-LUMO, MEPRevealed intramolecular hyperconjugative stabilization and identified charge transfer characteristics within the molecule. researchgate.net
TD-DFT-Electronic Absorption SpectraProvides more accurate prediction of electronic transitions compared to other methods. koreascience.kr
DFT-Reaction EnergeticsUsed to study reaction pathways for the synthesis of derivatives. researchgate.netrsc.org

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique allows researchers to understand how molecules like this compound and its derivatives behave in different environments, such as in solution or when interacting with biological targets. youtube.comnih.gov MD simulations rely on a force field, a set of parameters that defines the potential energy and forces between atoms, to calculate their trajectories. nih.govuiuc.edu

In the context of this compound research, MD simulations have been applied to study the stability of its derivatives. For instance, in the development of new benzil-hydrazone inhibitors for the acetylcholinesterase enzyme, 100-nanosecond MD simulations were performed. nih.gov These simulations were used to analyze the dynamic nature of the compound when bound to the protein's active site. nih.gov By monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers confirmed that the designed molecule remained stable within the binding pocket throughout the simulation, validating the docking results. nih.gov

Computational Design of Novel Reactions and this compound Derivatives

Computational methods are integral to the rational design of new molecules and reactions. nih.gov For this compound, this involves using in silico techniques to design novel derivatives with specific desired properties, such as enhanced biological activity. nih.govmdpi.com The process often begins with creating a pharmacophore model, which identifies the essential structural features required for a molecule to interact with a specific biological target. mdpi.com

Following the design phase, molecular docking is a key computational tool used to predict how a designed molecule (ligand) will bind to the active site of a target protein. nih.govresearchgate.net This simulation provides an estimate of the binding affinity (often as a docking score or energy) and visualizes the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. nih.govnih.gov For example, in the design of benzil-hydrazone derivatives as potential treatments for Alzheimer's disease, molecular docking was used to predict their binding to acetylcholinesterase and butyrylcholinesterase enzymes. nih.gov Similarly, computational design and docking studies have been used to develop benzimidazole (B57391) derivatives as potential inhibitors of E. coli DNA Gyrase B. mdpi.com These in silico evaluations help prioritize which candidate molecules should be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Derivative ClassTarget EnzymeComputational MethodPurpose
Benzil-hydrazoneAcetylcholinesterase (AChE)Molecular Docking, MD SimulationTo predict binding affinity and stability for anti-Alzheimer's activity. nih.gov
Benzil-hydrazoneButyrylcholinesterase (BChE)Molecular DockingTo evaluate inhibitory potential. nih.gov
2,5(6)-substituted BenzimidazoleE. coli DNA Gyrase BPharmacophore Modeling, DockingTo design potential antibacterial agents based on structural interactions. mdpi.com
Benzylbenzimidazoloneα-glucosidase, GlucokinaseMolecular DockingTo design potential anti-diabetic agents by predicting affinity energy. nih.gov

Application of Machine Learning and Artificial Intelligence in this compound Research

The application of Machine Learning (ML) and Artificial Intelligence (AI) is rapidly transforming computational chemistry and drug discovery. nih.gov While specific published studies applying these advanced techniques directly to this compound are not yet prominent, the potential for their use is significant.

ML models can be trained on large datasets of molecular properties, often generated from high-throughput DFT calculations, to predict the characteristics of new or hypothetical molecules with incredible speed. nih.govresearchgate.net For a molecule like this compound, ML could be used to:

Predict Physicochemical Properties: Rapidly estimate properties like solubility, stability, or electronic characteristics for a vast library of potential derivatives without the need for time-consuming quantum calculations for each one. nih.govmedium.com

Accelerate Reaction Prediction: ML models can learn from existing reaction data to predict the outcomes or optimal conditions for novel synthetic pathways involving this compound. mit.edu

Generate Novel Derivatives: Generative AI models, such as variational autoencoders or generative adversarial networks, can be trained on known chemical structures to design entirely new this compound derivatives that possess desired features for specific applications, such as drug development.

By integrating AI with traditional computational methods, researchers can screen chemical space more efficiently, accelerate the discovery of new functional molecules, and gain deeper insights into structure-property relationships. nih.gov

Phenylbenzylglyoxal in Advanced Synthetic Architectures and Catalysis

Phenylbenzylglyoxal as a Versatile Synthetic Intermediate in Organic Synthesis

This compound's unique chemical structure, featuring two adjacent carbonyl groups, contributes to its versatility in organic synthesis. This diketone can exist in both ketonic and enolic tautomeric forms, which can be isolated and exhibit remarkable stability. uni.lu This tautomerism is a fundamental aspect of its reactivity, enabling diverse functional group interconversions and serving as a building block for more complex molecular architectures.

Building Block for Complex Carbon Skeletons and Functional Group Interconversions

As an α-diketone, this compound serves as a versatile building block, participating in reactions that facilitate the construction of complex carbon skeletons. Its two carbonyl functionalities provide multiple sites for nucleophilic attack and subsequent bond formation. For instance, in acylation reactions, this compound behaves similarly to related α-diketones like mesitylbenzylglyoxal, leading to the formation of O-acylation products. abertay.ac.uk This indicates its utility in introducing acyl groups or modifying hydroxyl functionalities within a synthetic pathway. The inherent reactivity of its diketone moiety allows for various functional group interconversions, which are crucial processes in organic synthesis for altering the reactivity and properties of organic compounds. fishersci.ca These interconversions are fundamental techniques for constructing intricate molecular architectures through well-defined reaction sequences.

Precursor for the Synthesis of Heterocyclic Compounds

This compound acts as a significant precursor in the synthesis of various heterocyclic compounds. A notable example involves its reaction with dimethylformamide dimethyl acetal (B89532) to form a condensate. This intermediate then undergoes further reaction with primary amines to yield pyrrolinones, which are a class of heterocyclic compounds. This demonstrates a direct application of this compound in constructing cyclic systems containing heteroatoms. The presence of two reactive carbonyl groups within this compound makes it particularly well-suited for ring-forming reactions with appropriate binucleophiles, a common strategy in heterocyclic chemistry.

Development of Functional Materials Incorporating this compound Moieties

The incorporation of this compound moieties into functional materials holds promise for enhancing their properties, particularly through chemical modification and crosslinking applications.

Chemical Modification of Polymers and Resins

This compound has been identified as a suitable α-diketone for inclusion in catalyst systems employed in the polymerization of mono-1-olefins. Its presence in such systems suggests a role in influencing the polymerization process or modifying the characteristics of the resulting polymer. Chemical modification of polymers and resins is a common strategy to impart desired properties such as improved strength, thermal stability, and chemical resistance. fishersci.ca While specific detailed research findings on this compound as a direct polymer modifier are not extensively documented in the provided sources, its diketone functionality makes it a candidate for grafting onto polymer backbones or for reacting with functional groups within polymer matrices.

Crosslinking Applications in Material Science

The α-diketone structure of this compound makes it a plausible agent for crosslinking applications in material science. Crosslinking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network that significantly enhances the mechanical strength, thermal stability, and chemical resistance of materials. abertay.ac.uk Simpler dialdehydes like glyoxal (B1671930) are well-known for their ability to act as crosslinking agents for various materials, including proteins and polysaccharides, by forming acetal or Schiff's base linkages. By analogy, this compound, with its two reactive carbonyl groups, can participate in similar crosslinking reactions, particularly with polymers or resins containing nucleophilic functionalities such as amines or hydroxyl groups. Its mention within polymerization catalyst systems further supports its potential to facilitate network formation within polymeric materials.

Catalytic Applications of this compound and its Derivatives

This compound and its derivatives exhibit catalytic utility in various chemical processes. Research has shown that this compound is involved in catalytic hydrogenations, leading to the production of diastereomeric diols. wikipedia.org This highlights its role in facilitating reduction reactions. Furthermore, this compound is explicitly cited as an example of an α-diketone suitable for use in catalyst systems for the polymerization of mono-1-olefins, such as propylene. In these polymerization processes, diketones can contribute to improved catalyst productivity and influence specific properties of the resulting polymer, such as melt flow. The broader field of catalysis in organic synthesis benefits from the development of well-defined catalysts, and the inclusion of compounds like this compound in such systems underscores their importance in driving chemical transformations efficiently.

Future Research Directions and Interdisciplinary Avenues

Exploration of Novel Reaction Manifolds and Undiscovered Reactivity Patterns

The presence of two adjacent carbonyl groups in α-dicarbonyls like phenylbenzylglyoxal confers distinct reactivity, making them versatile building blocks in organic synthesis. Future research endeavors should aim to systematically explore novel reaction manifolds that exploit this bifunctionality. Glyoxals are known to participate in various reactions, including disproportionation reactions under alkaline conditions, such as the intramolecular Cannizzaro reaction leading to α-hydroxy acids. rsc.org They also play a role in Strecker degradation, where α-keto acids (including glyoxylic acid, a simpler α-keto aldehyde) can convert amino acids into Strecker aldehydes via imine formation and subsequent decarboxylation. nih.govresearchgate.net This suggests potential for this compound to engage in similar or analogous transformations with various nucleophiles and electrophiles.

Aryl glyoxals, including this compound, are unique in their ability to form different five- and six-membered heterocyclic rings depending on the substrates, attacking nucleophiles, and cyclization patterns. rsc.org While phenyl glyoxal (B1671930) has been used as a substitute for monofunctional aldehydes or as an oxygen donor, its optimal use with new combinations of multifunctional reagents remains an area for further investigation. rsc.org Understanding and controlling side reactions, such as those observed when glyoxal reacts with alternative solvents for lignin, is crucial for enhancing reaction selectivity and product quality. rsc.org Research could focus on developing catalysts or reaction conditions that steer this compound towards highly selective and efficient transformations, potentially leading to new classes of compounds with desired properties.

Development of Integrated Experimental and Computational Methodologies

The intricate reaction mechanisms and diverse reactivity of α-dicarbonyls necessitate the integration of experimental and computational methodologies for a deeper understanding. Quantum chemical calculations, particularly density functional theory (DFT), have proven highly effective in exploring reaction mechanisms, transition states, and stereoselectivities in organocatalytic reactions involving aldehydes and ketoaldehydes. diva-portal.orgresearchgate.netrsc.org For instance, computational studies have investigated the thermodynamics and kinetics of glyoxal dimer formation and its reactions with water, revealing that factors like hydration and preliminary dehydration steps can influence dimerization and ring closure. researchgate.net

Future research on this compound can significantly benefit from such integrated approaches. Computational models can be developed to predict the most favorable reaction pathways, activation energies, and product distributions for novel reactions, guiding experimental design and reducing trial-and-error. Studies on the hydration of glyoxal and its subsequent oligomerization have utilized quantum chemical calculations to identify potential oligomers and understand their formation. researchgate.net Similarly, understanding the photo-induced reactions of glyoxal complexes with other molecules has been aided by ab initio calculations, providing insights into isomerization mechanisms. mdpi.com This combined approach allows for a molecular-level understanding of the reaction landscape, including the influence of solvent effects, catalysts, and other reaction parameters.

Advancements in Automated and High-Throughput Synthetic Approaches for this compound

The synthesis of complex organic molecules, including α-dicarbonyls, is increasingly benefiting from automated and high-throughput methodologies. These approaches aim to accelerate discovery and optimization of synthetic routes, offering advantages in terms of efficiency, reproducibility, and scalability. For instance, new methods for synthesizing α-keto aldehydes, such as the two-phase oxidation of sulfoxonium ylides with Oxone, simplify the isolation process and allow for the preparation of a wide range of these compounds. chemrxiv.org

Continuous flow chemistry is a particularly promising avenue for the synthesis of glyoxal derivatives, enabling rapid and versatile access to functionalized compounds with high throughput. thieme-connect.com Flow reactors can offer precise control over reaction parameters, short residence times, and improved safety, which are beneficial for reactions involving reactive intermediates. acs.orgrsc.orgmdpi.com Automated synthesis platforms, often powered by large language models and robotic systems, are emerging as powerful tools for end-to-end reaction development, including literature search, condition screening, kinetic studies, optimization, and scale-up. nih.gov Applying these advancements to this compound synthesis could lead to:

Rapid Optimization of Reaction Conditions : High-throughput screening methods can quickly identify optimal catalysts, solvents, temperatures, and concentrations for improved yields and selectivity. frontiersin.orgnih.gov

Scalable Production : Flow chemistry setups can facilitate the continuous and scalable production of this compound and its derivatives, moving from gram-scale to kilogram-scale synthesis more efficiently. thieme-connect.comacs.org

Discovery of New Synthetic Pathways : Automated platforms can explore a vast reaction space, potentially uncovering previously unknown or less efficient synthetic routes. nih.gov

Innovations in Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

Real-time mechanistic probing of chemical reactions provides invaluable insights into transient intermediates, kinetics, and reaction pathways. For compounds like this compound, which can undergo complex transformations, advanced spectroscopic techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly on-line and flow NMR, is a powerful tool for monitoring reaction progression in real-time, providing detailed mechanistic insights and kinetic information, including the formation of impurities. rsc.org

Mass spectrometry techniques, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Vacuum Ultraviolet Single Photon Ionization Mass Spectrometry (VUV SPI-MS), have been employed for real-time measurements and mechanistic studies of glyoxal and its reaction products, even in complex environments like the atmosphere or aqueous interfaces. copernicus.orgcopernicus.orgmdpi.comsandiego.edu These techniques can detect and identify various intermediates and products, helping to elucidate complex reaction networks.

Future research should focus on:

Developing in situ and Operando Spectroscopic Methods : Integrating spectroscopic techniques directly into reaction vessels or flow reactors to monitor reactions of this compound under actual reaction conditions. This could include advanced FTIR, Raman, or UV-Vis spectroscopy, alongside NMR and MS.

Time-Resolved Studies : Utilizing ultrafast spectroscopic methods to capture transient species and short-lived intermediates involved in this compound reactions, providing a dynamic view of the reaction mechanism.

Hyphenated Techniques : Combining multiple spectroscopic and chromatographic techniques (e.g., GC-MS-IR, LC-NMR-MS) to obtain comprehensive structural and mechanistic information from complex reaction mixtures.

These advancements will enable a more thorough understanding of this compound's chemical behavior, paving the way for its controlled and efficient utilization in diverse synthetic applications.

Q & A

Q. What systematic review methodologies ensure comprehensive retrieval of this compound literature?

  • Methodological Answer : Combine Boolean searches across PubMed, Web of Science, and Reaxys using terms like "(this compound OR glyoxal derivative) AND (synthesis OR mechanism)" . Use citation chaining in Google Scholar to identify seminal papers and apply snowball sampling to capture grey literature . Document search strategies in PRISMA flowcharts for transparency .
    Google除了具有传统的文献检索功能外,还具有引文检索功能论文大学生学习-6907174336143084813
    01:08

Q. How can computational models predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with enzymatic active sites, validating predictions with in vitro assays . For solvent effects, use COSMO-RS simulations to predict solubility and reaction thermodynamics in ionic liquids or deep eutectic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.